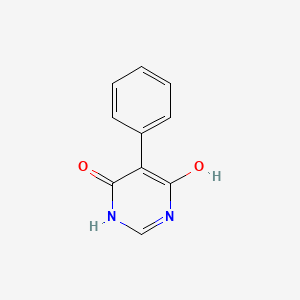

5-苯基嘧啶-4,6-二醇

描述

5-Phenylpyrimidine-4,6-diol is a chemical compound with the molecular formula C10H8N2O2. It has an average mass of 188.183 Da and a mono-isotopic mass of 188.058578 Da .

Synthesis Analysis

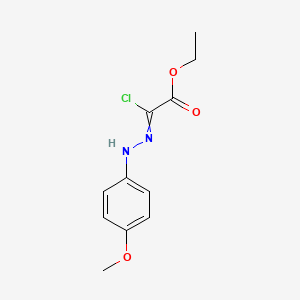

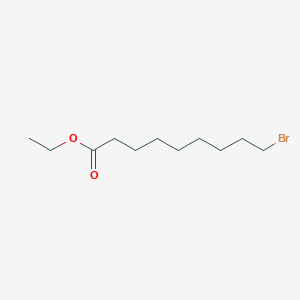

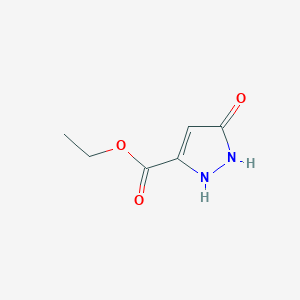

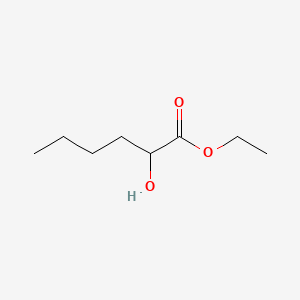

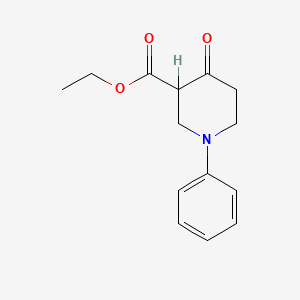

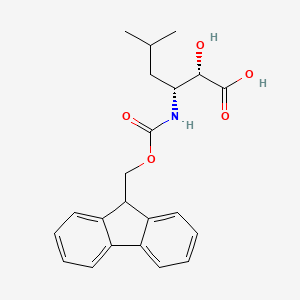

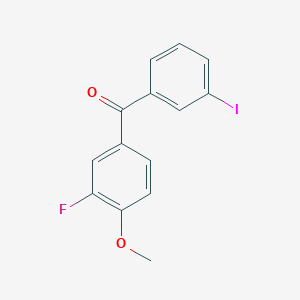

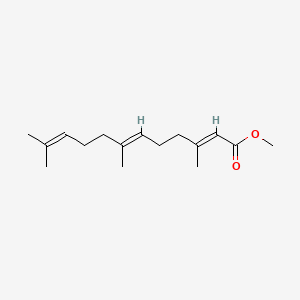

The synthesis of 5-Phenylpyrimidine-4,6-diol and its derivatives can be achieved by a modified condensation of the corresponding monosubstituted malonic acid diesters with guanidine in an excess of sodium ethoxide . An optimized procedure using Vilsmeier–Haack–Arnold reagent, followed by immediate deprotection of the (dimethylamino)methylene protecting groups, has been developed to convert the 2-amino-4,6-dihydroxypyrimidine analogs to novel 5-substituted 2-amino-4,6-dichloropyrimidines in high yields .

Molecular Structure Analysis

The molecular structure of 5-Phenylpyrimidine-4,6-diol consists of a pyrimidine ring attached to a phenyl group . The systematic name for this compound is 6-Hydroxy-5-phenyl-4(3H)-pyrimidinone .

Physical and Chemical Properties Analysis

5-Phenylpyrimidine-4,6-diol has a density of 1.3±0.1 g/cm3 . It has a boiling point estimated to be 485.74°C and a melting point estimated to be 205.94°C . The compound has a molar refractivity of 51.3±0.5 cm3 . It has 4 hydrogen bond acceptors and 2 hydrogen bond donors . The compound has a polar surface area of 62 Å2 and a molar volume of 140.5±7.0 cm3 .

科学研究应用

腐蚀抑制

5-苯基嘧啶衍生物,包括 5-苯基嘧啶-4,6-二醇,因其作为腐蚀抑制剂的作用而被研究。研究表明,这些化合物,特别是 4-苯基嘧啶 (4-PPM) 和 5-苯基嘧啶 (5-PPM),有效地抑制了冷轧钢在盐酸溶液中的腐蚀。该研究使用了失重、极化曲线、电化学阻抗谱 (EIS) 和扫描电子显微镜 (SEM) 等方法。这突出了 5-苯基嘧啶衍生物在保护金属免受腐蚀环境中的潜在应用 (刘, 祥红等,2014)。

抗氧化活性

5-苯基嘧啶衍生物也因其抗氧化特性而被探索。一项合成各种 5-苯基嘧啶衍生物的研究表明在体外具有显着的抗氧化活性。使用 DPPH (2,2-二苯基-1-苦基肼) 测定法评估这些化合物,其中一些显示出与抗坏血酸相当的有效抗氧化活性。这项研究表明这些化合物作为抗氧化剂的潜在治疗应用 (R. Dudhe 等,2013)。

抗真菌、抗氧化和抗癌活性

除了抗氧化特性外,某些 5-苯基嘧啶衍生物还表现出显着的抗真菌和抗癌活性。对一系列这些衍生物进行体外抗真菌活性筛选,并针对各种真菌菌株进行评估。此外,通过在 NCI 60 细胞系中筛选来研究它们作为抗癌剂的潜力,表明具有显着的抗癌活性。这种多方面的生物活性强调了 5-苯基嘧啶衍生物在药理学应用中的潜力 (R. Dudhe 等,2014)。

发光镧系骨架

5-苯基嘧啶衍生物已被纳入发光镧系骨架中。这些化合物与镧系元素结合时,表现出独特的的光致发光行为,使其在材料科学中具有潜在用途,例如发光二极管和其他光致发光材料。该研究突出了这些骨架的结构多样性和它们相应的发光特性 (李佳等,2014)。

合成和结构研究

5-苯基嘧啶衍生物的合成和结构分析构成了有机化学研究的重要组成部分。研究涉及开发新的合成路线、分析分子结构以及探索其在制药和材料科学等各个领域的潜在应用。这些研究有助于了解和潜在利用这些化合物在各种科学应用中的 (T. Gazivoda 等,2008)。

未来方向

作用机制

Target of Action

It is known that pyrimidine derivatives have a broad range of biological targets, including enzymes like dihydrofolate reductase (dhfr), and various receptors .

Mode of Action

The exact mode of action of 5-Phenylpyrimidine-4,6-diol is yet to be elucidated . It’s worth noting that certain pyrimidine derivatives have been found to inhibit immune-activated nitric oxide production

Result of Action

It’s known that certain pyrimidine derivatives can inhibit immune-activated nitric oxide production , suggesting potential anti-inflammatory effects.

属性

IUPAC Name |

4-hydroxy-5-phenyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c13-9-8(10(14)12-6-11-9)7-4-2-1-3-5-7/h1-6H,(H2,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRGAQJPJIPBZCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=CNC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

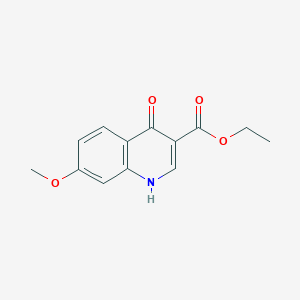

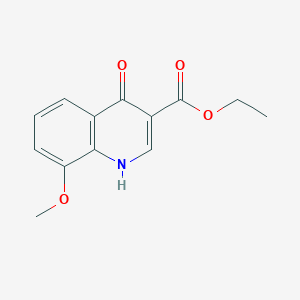

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{3-[(E)-2-pyridin-4-ylvinyl]phenyl}amine](/img/structure/B3021376.png)

![Endo-3-(boc-amino)-9-azabicyclo[3.3.1]nonane](/img/structure/B3021378.png)

![[(Z)-1-(furan-2-yl)ethylideneamino]thiourea](/img/structure/B3021390.png)